molecular formula C13H10ClN3O4S B14940224 methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

Cat. No.: B14940224
M. Wt: 339.75 g/mol
InChI Key: CDEVPUUMCMIGOE-RMKNXTFCSA-N
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Description

Methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a thiazolidinone derivative featuring a hydrazine-linked 2-chlorobenzoyl group and a methyl ester moiety. The 2-chlorobenzoyl substituent introduces electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems.

Properties

Molecular Formula

C13H10ClN3O4S

Molecular Weight

339.75 g/mol

IUPAC Name

methyl (2E)-2-[(2E)-2-[(2-chlorobenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C13H10ClN3O4S/c1-21-10(18)6-9-12(20)15-13(22-9)17-16-11(19)7-4-2-3-5-8(7)14/h2-6H,1H3,(H,16,19)(H,15,17,20)/b9-6+

InChI Key

CDEVPUUMCMIGOE-RMKNXTFCSA-N

Isomeric SMILES

COC(=O)/C=C/1\C(=O)N/C(=N\NC(=O)C2=CC=CC=C2Cl)/S1

Canonical SMILES

COC(=O)C=C1C(=O)NC(=NNC(=O)C2=CC=CC=C2Cl)S1

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves multi-step reactions. One common method includes the reaction of 2-chlorobenzoyl hydrazine with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the thiazole ring . The final step involves the esterification of the resulting compound with methyl acetate under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core structure shares similarities with several thiazolidinone derivatives, differing primarily in substituents on the benzoyl group, thiazole ring, and ester moiety. Key comparisons include:

Compound Name Substituents Key Structural Features References
Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate 4-Chlorophenyl, 2,4-dichlorothiazole Dichlorothiazole enhances electrophilicity; anti-T. gondii activity reported [1, 2]
(2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid 4-Chlorophenyl ethylidene Free carboxylic acid group; potential for salt formation [7]
HH3 (Methyl 2-hydroxy-5-[(5-(4-methylbenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino]benzoate) 4-Methylbenzylidene, hydroxybenzoate Electron-donating methyl group may improve solubility [11]
(3E)-3-{2-[(2,3-Dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-1,3-dihydro-2H-indol-2-one 2,3-Dichlorophenyl, indole fused ring Fused indole ring enhances π-π stacking; steric effects noted [16]

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound
Melting Point (°C) ~240–250 (estimated) 248–250 Not reported
IR C=O Stretch (cm⁻¹) ~1730 (ester) 1730 (ester) ~1700 (carboxylic acid)
Solubility Low (polar aprotic solvents) DMF/acetic acid Aqueous basic conditions

Stability and Reactivity

  • The 2-chlorobenzoyl group in the target compound likely increases stability via resonance and inductive effects but may reduce solubility in polar solvents.
  • Compounds with free carboxylic acids (e.g., ) exhibit higher reactivity in salt formation, whereas ester derivatives (e.g., target compound) are more lipophilic .

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for preparing methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate, and how do solvent conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and thiazolone precursors. For example, analogous syntheses (e.g., hydrazino-thiazolidinone systems) often employ refluxing acetic acid as a solvent due to its ability to stabilize intermediates and promote cyclization. Solvent polarity and acidity significantly impact reaction kinetics: polar aprotic solvents (e.g., acetonitrile) may enhance nucleophilic attack, while protic solvents (e.g., ethanol) favor proton transfer steps. Recrystallization from DMF/acetic acid mixtures is effective for purification .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodology :

  • IR : Key peaks include ν(N–H) (3100–3300 cm⁻¹ for hydrazine), ν(C=O) (1650–1750 cm⁻¹ for ketone/ester groups), and ν(C–S) (600–700 cm⁻¹ for thiazole).
  • ¹H NMR : Look for resonances corresponding to the methyl ester (~3.7 ppm, singlet), aromatic protons from the 2-chlorobenzoyl group (7.3–8.0 ppm), and hydrazine NH protons (~10–12 ppm, broad).
  • X-ray diffraction (if crystalline) resolves stereochemistry and confirms the Z/E configuration of the α,β-unsaturated ester .

Q. What purification strategies are effective for removing byproducts in hydrazino-thiazole syntheses?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) separates polar byproducts. Recrystallization from acetic acid or ethanol/water mixtures is ideal for hydrazine-containing compounds due to their low solubility in cold solvents. Evidence of unexpected byproducts (e.g., pyrazole derivatives) highlights the need for TLC monitoring during synthesis .

Advanced Research Questions

Q. How do substituents on the benzoyl group (e.g., 2-chloro vs. 4-methoxy) affect the compound’s reactivity in multicomponent reactions?

  • Methodology : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the carbonyl, accelerating nucleophilic hydrazine attack. Conversely, electron-donating groups (e.g., OCH₃) may stabilize intermediates, altering reaction pathways. Comparative studies using substituted benzoyl hydrazines under identical conditions (e.g., refluxing acetic acid) reveal rate differences via HPLC or kinetic assays .

Q. What mechanistic insights explain the formation of unexpected heterocyclic byproducts (e.g., pyrazoles) during synthesis?

  • Methodology : Competing cyclization pathways can occur. For example, phenylhydrazine may undergo [3+2] cycloaddition with acetylene intermediates (e.g., DMAD), forming pyrazoles instead of thiazoles. Density functional theory (DFT) calculations can model transition states, while LC-MS identifies intermediates. Adjusting stoichiometry (e.g., excess thiazolone precursor) suppresses side reactions .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound’s derivatives?

  • Methodology : After synthesizing derivatives (e.g., replacing the 2-chlorobenzoyl group with bioisosteres), use software like AutoDock Vina to dock compounds into target protein active sites (e.g., kinase enzymes). Validate predictions with in vitro assays (e.g., antimicrobial activity against S. aureus). QSAR models correlating substituent electronic parameters (Hammett σ) with bioactivity enhance design .

Q. What strategies resolve contradictions in spectral data for tautomeric forms of the thiazol-5(4H)-yliden moiety?

  • Methodology : Variable-temperature NMR (e.g., ¹³C at 25°C vs. −40°C) can detect tautomeric equilibria. X-ray crystallography definitively assigns the dominant tautomer. For example, the Z-configuration of the α,β-unsaturated ester is stabilized by intramolecular hydrogen bonding between the hydrazine NH and thiazole carbonyl .

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